molecular formula C9H6N2O4 B2834988 [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol CAS No. 21884-35-5

[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol

Cat. No.: B2834988
CAS No.: 21884-35-5
M. Wt: 206.157
InChI Key: SXXVGQDMUWHFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization reactions: Using reagents such as polyphosphoric acid or phosphorus oxychloride.

    Condensation reactions: Employing aldehydes or ketones with amines or amides.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline derivatives.

    Reduction: Formation of dihydroquinazoline compounds.

    Substitution: Introduction of functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure.

    Dioxole derivatives: Compounds with a dioxole ring system.

Uniqueness

[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol is unique due to its fused ring system, which combines the properties of both quinazoline and dioxole derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-4-1-6-7(15-3-14-6)2-5(4)10-9(13)11-8/h1-2H,3H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXVGQDMUWHFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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